molecular formula C28H29N5O4 B2540761 N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251585-01-9

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2540761
CAS No.: 1251585-01-9
M. Wt: 499.571
InChI Key: BNHWUXVYWUXXBA-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenylmethyl intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions.

    Synthesis of the 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl intermediate: This involves the cyclization of a hydrazide with a nitrile to form the oxadiazole ring, followed by coupling with a pyridine derivative.

    Coupling of intermediates: The final step involves coupling the two intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes involved in neurotransmission or signal transduction.

    Pathways Involved: The compound could modulate pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features.

    3-Phenyl-1,2,4-oxadiazole derivatives: Compounds with similar heterocyclic rings.

    Piperidine-4-carboxamide derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogues.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-35-23-11-10-19(17-24(23)36-2)18-30-27(34)21-12-15-33(16-13-21)26-22(9-6-14-29-26)28-31-25(32-37-28)20-7-4-3-5-8-20/h3-11,14,17,21H,12-13,15-16,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHWUXVYWUXXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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